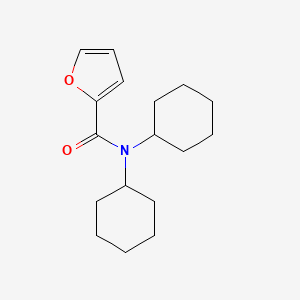
1-(2,4-dimethoxyphenyl)-2-phenylethanone
Descripción general
Descripción
1-(2,4-dimethoxyphenyl)-2-phenylethanone, commonly known as DBO, is a synthetic compound that belongs to the class of phenethylamines. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science.
Aplicaciones Científicas De Investigación
Photochemical Electron-Transfer Reactions
1-(2,4-dimethoxyphenyl)-2-phenylethanone has been studied in photochemical electron-transfer reactions. For instance, Mattes and Farid (1986) explored the dimerizations, nucleophilic additions, and oxygenation reactions of 1,1-diarylethylene derivatives, including 1-(2,4-dimethoxyphenyl)-2-phenylethanone, when induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).
Antioxidant and Antimicrobial Agents
Bandgar et al. (2009) synthesized a series of compounds including 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone, derived from 1-(2,4-dimethoxy-phenyl)-ethanone. These compounds were evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities (Bandgar et al., 2009).
Photophysical Studies
Singh and Kanvah (2001) conducted photophysical studies on substituted 1,2-diarylethenes, including compounds related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They investigated their absorption and fluorescence properties at various temperatures (Singh & Kanvah, 2001).
X-ray Diffraction Analysis
Harada and Ogawa (2001) studied the crystal structures of compounds including 1,2-bis(4-dimethoxyphenyl)ethane, which is structurally similar to 1-(2,4-dimethoxyphenyl)-2-phenylethanone. They focused on the ethane bond length and temperature dependence in these structures (Harada & Ogawa, 2001).
Application in Pharmaceutical Industry
More and Yadav (2018) investigated the use of 1-phenylethanol, a compound related to 1-(2,4-dimethoxyphenyl)-2-phenylethanone, in the pharmaceutical industry as an anti-inflammatory and analgesic drug. They explored its synthesis via hydrogenation of acetophenone using supercritical CO2 (More & Yadav, 2018).
Interaction with Water Molecules
Iwata (2017) conducted a computational study on the interaction between 1-phenylethanone, a related compound, and water molecules. The study aimed to understand the physicochemical details of these interactions, relevant in materials like cross-linked polyethylene (Iwata, 2017).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-13-8-9-14(16(11-13)19-2)15(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQWTUPLZQFOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)
![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)

![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)
